N-(2,4-dimethylphenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea
Overview
Description
N-(2,4-dimethylphenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea is a useful research compound. Its molecular formula is C21H23FN4O and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.18558953 g/mol and the complexity rating of the compound is 505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Aggregation Phenomenon in Poly(phenyleneethynylenes)
Holly L. Ricks et al. (2004) explored an N,N′-diphenyl urea model to study aggregation phenomena in poly(phenyleneethynylenes) (PPEs). This model system, through its methylated and unmethylated versions, mimics the aggregated and unaggregated states of PPEs, respectively, demonstrating significant differences in quantum yield and providing insights into the behavior of PPEs in various states (Ricks et al., 2004).
Neuropeptide S Antagonist Activity
A series of compounds including benzyl urea derivatives were synthesized and tested by Yanan Zhang et al. (2008) for their Neuropeptide S (NPS) antagonist activity. The study identified structural features critical for potent antagonist activity, contributing to the understanding of the structural-activity relationships within this class of compounds (Zhang et al., 2008).
Nitrogen-Containing Heterocycles
The work by A. Harutyunyan (2016) involved reactions with nitrogen heterocycles, leading to the synthesis of N-(4-methoxy-3-nitrobenzyl) derivatives. This research provides a basis for the synthesis and functionalization of nitrogen-containing heterocycles, a fundamental aspect in the development of pharmaceuticals and materials science (Harutyunyan, 2016).
QSAR and ADMET Prediction for Anti-cancer Activity
Deepak K. Lokwani et al. (2011) conducted quantitative structure–activity relationship (QSAR) and ADMET prediction studies on benzyl urea derivatives to establish a correlation between structural properties and anti-tumor activities. This approach not only helps in designing new chemical entities with potential anti-cancer properties but also in predicting their pharmacokinetic and toxicological profiles, essential for drug development (Lokwani et al., 2011).
Oxo-anion Binding
The study by Biao Wu et al. (2007) on protonated urea-based ligands revealed their ability to bind inorganic oxo-acids, forming adducts with anions. This research underscores the potential of these compounds in designing sensors and devices for detecting and quantifying environmental pollutants (Wu et al., 2007).
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-[1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O/c1-13-9-10-19(14(2)11-13)23-21(27)24-20-15(3)25-26(16(20)4)12-17-7-5-6-8-18(17)22/h5-11H,12H2,1-4H3,(H2,23,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXONYVRLWPJKEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=C(N(N=C2C)CC3=CC=CC=C3F)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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